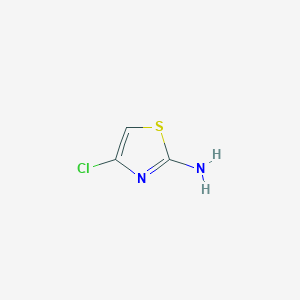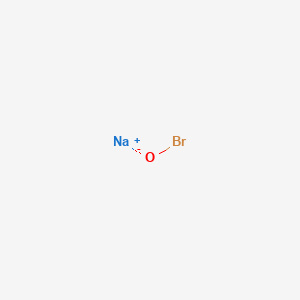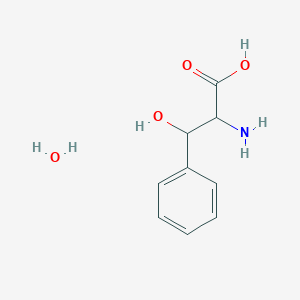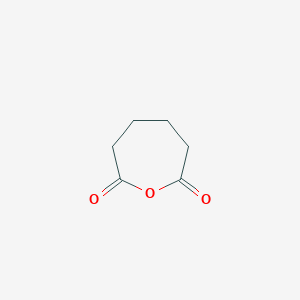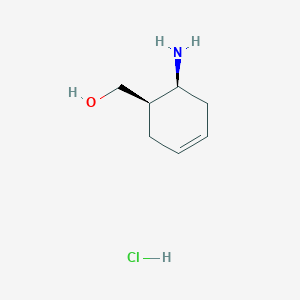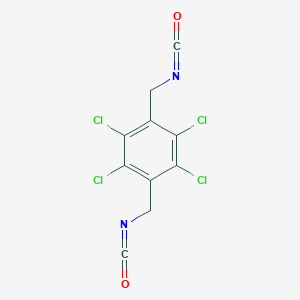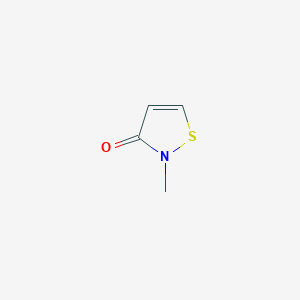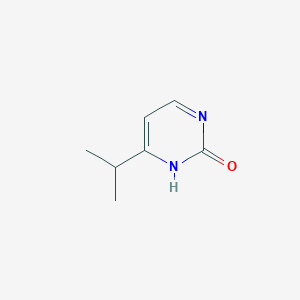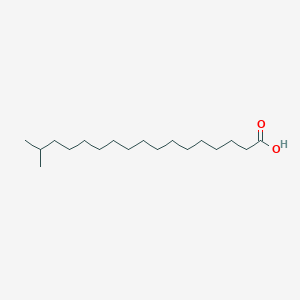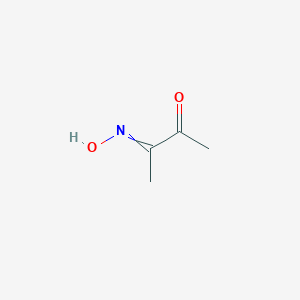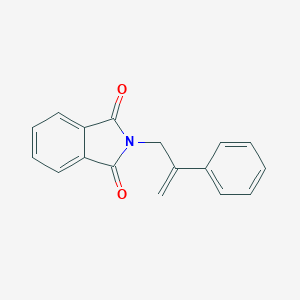
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-
Vue d'ensemble
Description
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-, also known as Chalconeimide, is a heterocyclic organic compound that has gained significant interest in scientific research due to its potential applications in various fields, including medicinal chemistry, material science, and agrochemicals. This compound has a unique chemical structure that makes it an attractive target for synthesis and study.
Mécanisme D'action
The mechanism of action of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- is not fully understood. However, it is believed to exert its anticancer activity through the induction of apoptosis, or programmed cell death, in cancer cells. It has also been suggested that this compound may inhibit the growth and proliferation of cancer cells by disrupting the cell cycle.
Effets Biochimiques Et Physiologiques
Studies have shown that 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- can induce changes in the levels of various biochemical markers, including reactive oxygen species, glutathione, and caspase-3. Additionally, this compound has been found to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- in lab experiments is its relatively simple synthesis method. Additionally, this compound exhibits significant biological activity at relatively low concentrations, making it a potentially cost-effective candidate for further study. However, one limitation of this compound is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several potential future directions for the study of 1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)-. One potential avenue of research is the development of new derivatives of this compound with enhanced biological activity. Additionally, further study is needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of various diseases. Finally, the synthesis of this compound using more sustainable and environmentally friendly methods is an area of ongoing research.
Applications De Recherche Scientifique
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- has been the subject of extensive scientific research due to its potential applications in various fields. In medicinal chemistry, this compound has been shown to exhibit significant anticancer activity against several cancer cell lines, including breast, colon, and lung cancer. Additionally, it has been found to possess antimicrobial and antifungal properties, making it a potential candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
16307-59-8 |
|---|---|
Nom du produit |
1H-Isoindole-1,3(2H)-dione, 2-(2-phenyl-2-propenyl)- |
Formule moléculaire |
C17H13NO2 |
Poids moléculaire |
263.29 g/mol |
Nom IUPAC |
2-(2-phenylprop-2-enyl)isoindole-1,3-dione |
InChI |
InChI=1S/C17H13NO2/c1-12(13-7-3-2-4-8-13)11-18-16(19)14-9-5-6-10-15(14)17(18)20/h2-10H,1,11H2 |
Clé InChI |
CDWLDGLHJIIQER-UHFFFAOYSA-N |
SMILES |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
SMILES canonique |
C=C(CN1C(=O)C2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




